molecular formula C34H55ClN4O6S B10827018 Cyclohexanebutanoic acid, alpha-hydroxy-beta-((2-((4-(4-(methylamino)-1-piperidinyl)-1,4-dioxo-2-(phenylmethyl)butyl)amino)-3-(methylthio)-1-oxopropyl)amino)-, 1-methylethyl ester, monohydrochloride, (alphaR-(alphaR*,betaS*(R*(R*))))- CAS No. 137991-82-3

Cyclohexanebutanoic acid, alpha-hydroxy-beta-((2-((4-(4-(methylamino)-1-piperidinyl)-1,4-dioxo-2-(phenylmethyl)butyl)amino)-3-(methylthio)-1-oxopropyl)amino)-, 1-methylethyl ester, monohydrochloride, (alphaR-(alphaR*,betaS*(R*(R*))))-

Cat. No.: B10827018
CAS No.: 137991-82-3
M. Wt: 683.3 g/mol
InChI Key: UXPWMAJWRMDOJV-HCNYFNPNSA-N
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Description

CP-108671 is a chemical compound with the molecular formula C34H54N4O6S.ClH and a molecular weight of 683.342. It is known for its complex structure, which includes multiple stereocenters and E/Z centers

Preparation Methods

The synthesis of CP-108671 involves several steps, each requiring specific reaction conditions. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

CP-108671 undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are oxidized derivatives of CP-108671.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce CP-108671, leading to the formation of reduced derivatives.

    Substitution: CP-108671 can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

CP-108671 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.

    Biology: CP-108671 is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore the potential of CP-108671 in treating various medical conditions, particularly those involving the central nervous system.

    Industry: CP-108671 is used in the development of new materials and as a catalyst in industrial chemical reactions.

Mechanism of Action

The mechanism of action of CP-108671 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit autophagy by blocking the membrane trafficking process, leading to the accumulation of autophagosomes. This inhibition is attributed to the compound’s physicochemical properties, which drive its sequestration in lysosomes . The molecular targets involved include lysosomal enzymes and autophagy-related proteins.

Comparison with Similar Compounds

CP-108671 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

  • CP-237228
  • CP-237916
  • CP-138973
  • CP-239971

These compounds share similar physicochemical properties and mechanisms of action, but CP-108671 stands out due to its higher potency and specificity in inhibiting autophagy .

Properties

CAS No.

137991-82-3

Molecular Formula

C34H55ClN4O6S

Molecular Weight

683.3 g/mol

IUPAC Name

propan-2-yl (2R,3S)-3-[[(2R)-2-[[(2R)-2-benzyl-4-[4-(methylamino)piperidin-1-yl]-4-oxobutanoyl]amino]-3-methylsulfanylpropanoyl]amino]-4-cyclohexyl-2-hydroxybutanoate;hydrochloride

InChI

InChI=1S/C34H54N4O6S.ClH/c1-23(2)44-34(43)31(40)28(20-25-13-9-6-10-14-25)36-33(42)29(22-45-4)37-32(41)26(19-24-11-7-5-8-12-24)21-30(39)38-17-15-27(35-3)16-18-38;/h5,7-8,11-12,23,25-29,31,35,40H,6,9-10,13-22H2,1-4H3,(H,36,42)(H,37,41);1H/t26-,28+,29+,31-;/m1./s1

InChI Key

UXPWMAJWRMDOJV-HCNYFNPNSA-N

Isomeric SMILES

CC(C)OC(=O)[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CSC)NC(=O)[C@H](CC2=CC=CC=C2)CC(=O)N3CCC(CC3)NC)O.Cl

Canonical SMILES

CC(C)OC(=O)C(C(CC1CCCCC1)NC(=O)C(CSC)NC(=O)C(CC2=CC=CC=C2)CC(=O)N3CCC(CC3)NC)O.Cl

Origin of Product

United States

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